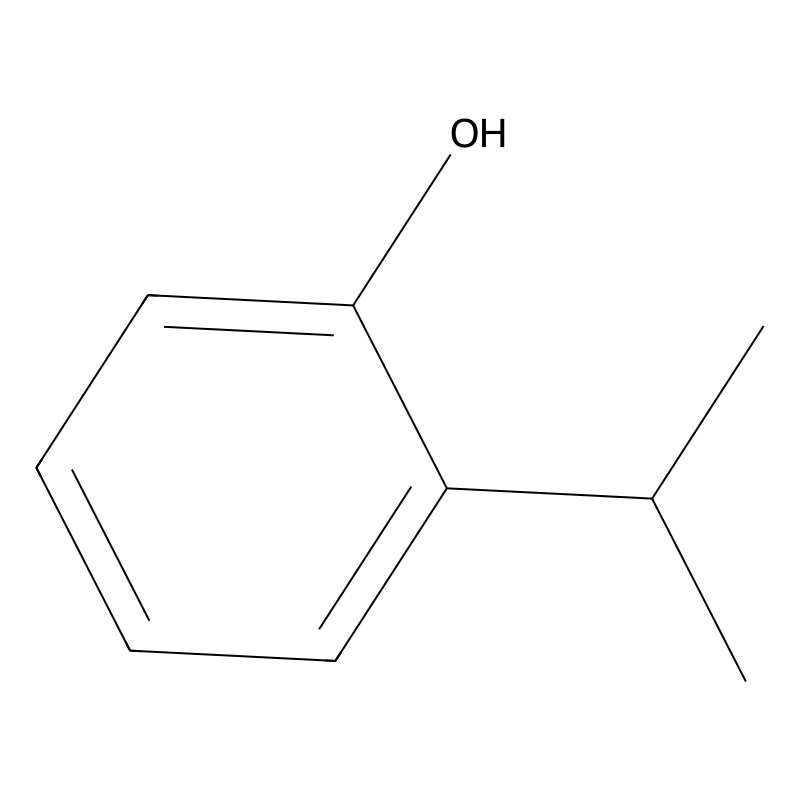

2-Isopropylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible (in ethanol)

Synonyms

Canonical SMILES

Research Intermediate:

2-Isopropylphenol serves as a valuable intermediate for the synthesis of various other chemicals. Its alkyl phenol structure makes it a suitable starting point for the production of:

- Antioxidants: Certain derivatives of 2-isopropylphenol exhibit antioxidant properties, potentially offering protection against cell damage caused by free radicals [].

- Flame retardants: Modifications of 2-isopropylphenol can lead to the creation of flame retardant materials [].

- Resins and plastics: Through specific chemical reactions, 2-isopropylphenol can contribute to the production of resins and plastics with desired properties [].

These are just a few examples, and research continues to explore the potential of 2-isopropylphenol as a building block for diverse functional materials.

Environmental Research:

As an environmental contaminant, 2-isopropylphenol has garnered attention from researchers studying its presence and impact in various ecosystems. Its occurrence has been documented in:

- Wastewater treatment plants: Due to its use in various industrial processes, 2-isopropylphenol can be found in wastewater streams and can persist through conventional treatment processes [].

- Surface water: Traces of 2-isopropylphenol have been detected in rivers and other surface water bodies, raising concerns about potential ecological effects [].

- Sediments: The compound can also accumulate in sediments, potentially impacting the health of benthic organisms [].

2-Isopropylphenol, with the chemical formula C9H12O and a molecular weight of 136.19 g/mol, is categorized as a phenolic compound. It appears as a clear, slightly yellow liquid with a medicinal, creosote-like odor. The compound has a melting point of 12-16 °C and a boiling point of 212-213 °C . It is known for its presence in various natural products, including Japanese whiskey and Romano cheese .

- Acid-Base Reactions: The compound reacts with bases to generate heat, which can initiate polymerization .

- Nitration: It can be nitrated rapidly even by dilute nitric acid, although such reactions may lead to explosive outcomes when heated .

- Dealkylation: In supercritical water conditions, 2-isopropylphenol can decompose through dealkylation to produce phenol and propene .

Research indicates that 2-isopropylphenol interacts with various hormone receptors. Specifically, it has been studied for its ability to activate:

This activity suggests potential implications in endocrine disruption studies.

The synthesis of 2-isopropylphenol can be achieved through several methods:

- Isopropylation of Phenol: This method involves the introduction of an isopropyl group to phenol using acid catalysts .

- Dealkylation Processes: Decomposition under specific conditions can also yield 2-isopropylphenol from other alkylated phenols .

2-Isopropylphenol has various applications across different fields:

- Pharmaceuticals: It serves as an impurity in the anesthetic Propofol, which is crucial in medical settings .

- Flavoring Agents: The compound is utilized in food and beverage industries for its flavor profile.

- Chemical Intermediate: It acts as an intermediate in the synthesis of other organic compounds.

Interaction studies have focused on the compound's endocrine-disrupting potential. Its ability to activate hormone receptors makes it a subject of interest in toxicology and environmental science. These interactions may have implications for human health and ecological systems due to its presence in various consumer products.

Several compounds share structural similarities with 2-isopropylphenol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Phenol | C6H6O | Simple aromatic alcohol; widely used as a disinfectant. |

| 2-Cresol | C7H8O | Has antimicrobial properties; used in disinfectants. |

| 2,6-Diisopropylphenol | C12H18O | Important anesthetic (Propofol); contains two isopropyl groups. |

| 2-Propanol (Isopropanol) | C3H8O | A common solvent; simpler structure than 2-isopropylphenol. |

Uniqueness of 2-Isopropylphenol

What sets 2-isopropylphenol apart from these compounds is its specific position of the isopropyl group on the aromatic ring (at the second position), which influences its biological activity and chemical reactivity. Its unique properties make it particularly valuable in both research and industrial applications.

Physical Description

Liquid

Colourless liquid, phenolic odou

XLogP3

Boiling Point

213.5 °C

Flash Point

Density

d20 1.01

0.989-0.999

LogP

2.88

Melting Point

15.5 °C

Mp 15-16 °

15-16°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 1614 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 1609 of 1614 companies with hazard statement code(s):;

H302 (99.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (84.52%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (87.32%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

25168-06-3

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Phenol, 2-(1-methylethyl)-: ACTIVE